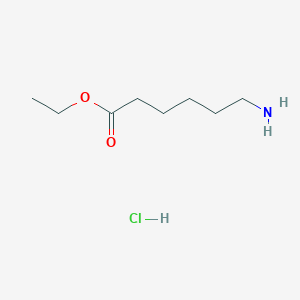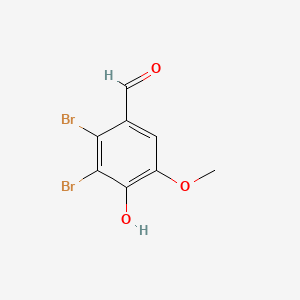
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde
Übersicht
Beschreibung
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is an organic compound with the molecular formula C8H6Br2O3. It is a solid substance that appears as white to pale yellow crystals. This compound is known for its applications in organic synthesis and its potential biological activities .
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential antioxidant and anticancer activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cancer and oxidative stress-related diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
- The primary targets of 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde are not explicitly mentioned in the available literature. However, it’s important to note that this compound is an organic intermediate and can participate in various synthetic reactions .
- The benzylic position (adjacent to the aromatic ring) is reactive due to the stability of the resulting radical. Removing a benzylic hydrogen requires less energy than removing a ring hydrogen, preserving the aromaticity of the ring .
Target of Action
Mode of Action
Safety and Hazards
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs or if you feel unwell .
Biochemische Analyse
Biochemical Properties
2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in redox reactions, where it can act as an electron donor or acceptor. It interacts with enzymes such as oxidoreductases, which facilitate the transfer of electrons in metabolic pathways. Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential modifications in protein structure and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. It can modulate the expression of genes related to antioxidant defense mechanisms, thereby affecting cellular metabolism and homeostasis. In certain cell types, this compound has been observed to induce apoptosis, a programmed cell death process, through the activation of specific signaling cascades .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. This compound is known to inhibit certain enzymes by forming covalent adducts with their active sites, thereby blocking their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it may degrade when exposed to light or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation of stress response pathways and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit beneficial effects, such as enhanced antioxidant defense and protection against oxidative damage. At high doses, this compound can be toxic, leading to adverse effects such as tissue damage and organ dysfunction. Threshold effects have been observed, where the compound’s impact on biological systems changes dramatically beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione S-transferases, which play a crucial role in the conjugation and elimination of reactive intermediates. This compound can also affect metabolic flux by altering the levels of key metabolites involved in redox balance and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via passive diffusion or active transport mediated by specific transporters. Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of this compound in these compartments can affect processes such as gene expression, energy production, and cellular stress responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde can be synthesized through the bromination of 4-hydroxy-5-methoxybenzaldehyde. The reaction typically involves the use of bromine in an organic solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture until the desired product is formed .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of more efficient brominating agents and optimized reaction conditions to ensure higher yields and purity. The process may also include purification steps such as recrystallization to obtain the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Formation of dibromo-hydroxy-methoxybenzoic acid.
Reduction: Formation of dibromo-hydroxy-methoxybenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dibromo-4-hydroxybenzaldehyde
- 2,3-Dibromo-5-methoxybenzaldehyde
- 2,3-Dibromo-4,5-dimethoxybenzaldehyde
Comparison:
- 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde is unique due to the presence of both hydroxyl and methoxy groups, which can influence its reactivity and biological activity.
- 2,3-Dibromo-4-hydroxybenzaldehyde lacks the methoxy group, which may result in different chemical properties and biological activities.
- 2,3-Dibromo-5-methoxybenzaldehyde lacks the hydroxyl group, affecting its solubility and reactivity.
- 2,3-Dibromo-4,5-dimethoxybenzaldehyde has an additional methoxy group, which can further modify its chemical and biological properties .
Eigenschaften
IUPAC Name |
2,3-dibromo-4-hydroxy-5-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O3/c1-13-5-2-4(3-11)6(9)7(10)8(5)12/h2-3,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLKGSHBXNPUDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C=O)Br)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334356 | |
| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2973-75-3 | |
| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dibromo-4-hydroxy-5-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40334356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


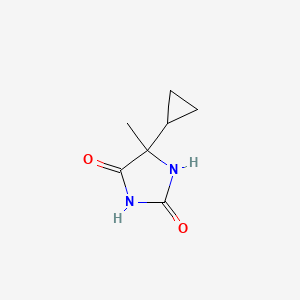

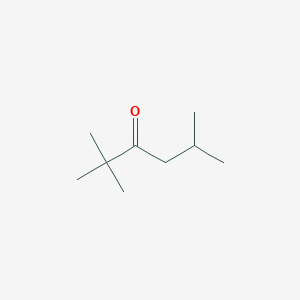

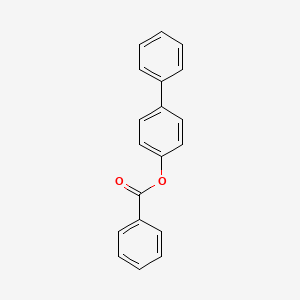


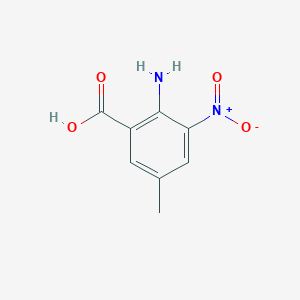
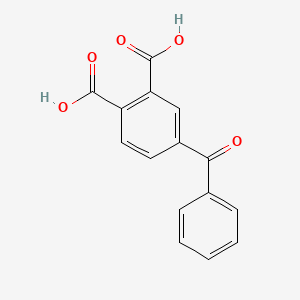
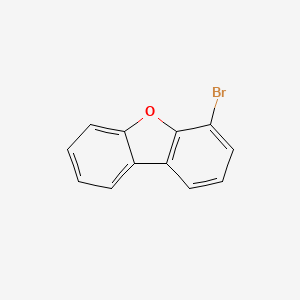

![7A-methyltetrahydro-1H-oxazolo[3,4-c]oxazole](/img/structure/B1267967.png)
